molecular formula C36H39N3O6 B022589 Niguldipine CAS No. 102993-22-6

Niguldipine

Cat. No.: B022589
CAS No.: 102993-22-6
M. Wt: 609.7 g/mol
InChI Key: SVJMLYUFVDMUHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Niguldipine is synthesized through a multi-step process involving the condensation of various chemical intermediates. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Niguldipine has a wide range of applications in scientific research:

Mechanism of Action

Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .

Comparison with Similar Compounds

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

Properties

CAS No.

102993-22-6

Molecular Formula

C36H39N3O6

Molecular Weight

609.7 g/mol

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3

InChI Key

SVJMLYUFVDMUHP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Key on ui other cas no.

102993-22-6

Synonyms

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
B 844-39
B 859-35
B8509-035
B859-35
dexniguldipine
DNIG
niguldipine
niguldipine fumarate
niguldipine hydrobromide
niguldipine hydrochloride
niguldipine maleate

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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